molecular formula C20H23N3O5S B15171630 4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-

4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-

Cat. No.: B15171630
M. Wt: 417.5 g/mol
InChI Key: VFQBOSBRMIFSQZ-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidinone core, an amino group, and a biphenyl moiety with methoxy and methylsulfonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- typically involves multi-step organic synthesis. The process begins with the preparation of the biphenyl moiety, which is then functionalized with methoxy and methylsulfonyl groups. The pyrimidinone core is synthesized separately and then coupled with the biphenyl derivative under specific conditions to form the final compound. Common reagents used in these reactions include halogenated biphenyls, methoxy and methylsulfonyl chlorides, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The presence of reactive groups such as the amino and methoxy groups allows for substitution reactions, where these groups can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s reactivity or stability.

Scientific Research Applications

4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- has a wide range of scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules.

    Biology: Its potential biological activity suggests applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Medicine: The compound could be explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: In materials science, the compound’s structural features could be leveraged to develop new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- involves its interaction with specific molecular targets and pathways. The amino group and biphenyl moiety suggest potential binding to enzymes or receptors, modulating their activity. The methoxy and methylsulfonyl groups could influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: This compound shares some structural similarities, particularly the presence of nitrogen-containing heterocycles.

    6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Another compound with a complex structure and potential biological activity.

Uniqueness

What sets 4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- apart is its combination of functional groups and structural features, which confer unique reactivity and potential applications. The presence of both methoxy and methylsulfonyl groups, along with the biphenyl moiety, provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

[3-[3-(2-amino-1,4-dimethyl-6-oxo-5H-pyrimidin-4-yl)phenyl]-5-methoxyphenyl] methanesulfonate

InChI

InChI=1S/C20H23N3O5S/c1-20(12-18(24)23(2)19(21)22-20)15-7-5-6-13(8-15)14-9-16(27-3)11-17(10-14)28-29(4,25)26/h5-11H,12H2,1-4H3,(H2,21,22)

InChI Key

VFQBOSBRMIFSQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C(=N1)N)C)C2=CC=CC(=C2)C3=CC(=CC(=C3)OS(=O)(=O)C)OC

Origin of Product

United States

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